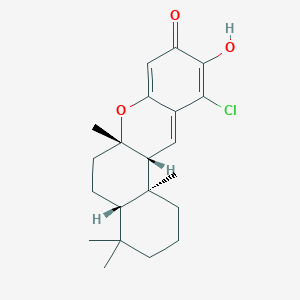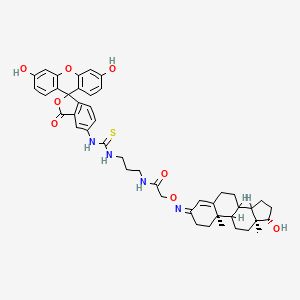
Isokotomolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isokotomolide A is a natural product found in Cinnamomum kotoense with data available.
Wissenschaftliche Forschungsanwendungen
1. Anti-proliferative Activity in Lung Cancer Cells
Isokotomolide A (IKA), a butanolide compound isolated from Cinnamomum kotoense, demonstrates anti-proliferative activity in human non-small cell lung cancer A549 cells. It inhibits cell proliferation by blocking cell cycle progression in the G0/G1 phase and inducing apoptosis. This effect is mediated by increased levels of p21/WAF1, reduced amounts of cyclins and Cdks, increased p53 phosphorylation, and decreased p53-MDM2 interaction. Additionally, IKA triggers the mitochondrial apoptotic pathway, indicated by changes in Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation (Chen et al., 2007).
2. Melanoma Autophagy and Apoptosis
Isokotomolide A (Iso A) has been found to induce autophagy and apoptosis in melanoma cells both in vivo and in vitro. This includes effects on B16F10, A2058, MeWo, and A375 cells, demonstrating antimigratory effects. The autophagy induction involves autophagy-related proteins, and apoptosis is confirmed by annexin V–FITC/PI double-stain, cell cycle arrest, and DNA damage. Iso A's action is linked to the mitogen-activated protein kinase (MAPK) pathway, caspase cascade activations, and tumor growth inhibition in a xenograft model (Li et al., 2020).
3. Antioxidant Properties
Isokotomolide A, along with other compounds from Cinnamomum plants, has been identified as a potent antioxidant. These compounds exhibit effective 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging capabilities, metal chelating power, and reducing power. Such antioxidant properties suggest a potential role in cancer prevention and as components in cosmetic ingredients or therapies for human diseases (Cheng et al., 2012).
Eigenschaften
Molekularformel |
C13H20O3 |
|---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
(3E,4S)-4-hydroxy-5-methylidene-3-octylideneoxolan-2-one |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-7-8-9-11-12(14)10(2)16-13(11)15/h9,12,14H,2-8H2,1H3/b11-9+/t12-/m1/s1 |
InChI-Schlüssel |
GTRPOAYDIMUHJJ-LMMOQWNQSA-N |
Isomerische SMILES |
CCCCCCC/C=C/1\[C@@H](C(=C)OC1=O)O |
Kanonische SMILES |
CCCCCCCC=C1C(C(=C)OC1=O)O |
Synonyme |
isokotomolide A kotomolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



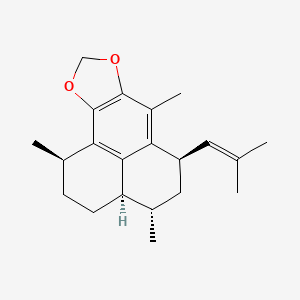
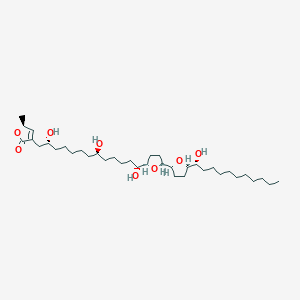

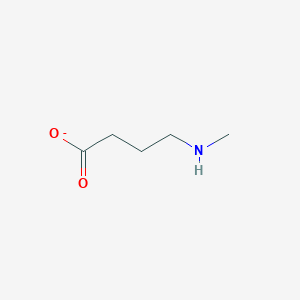


![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
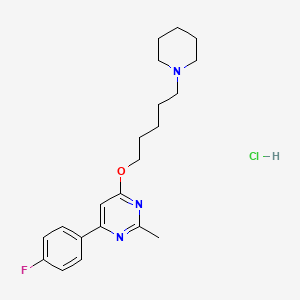
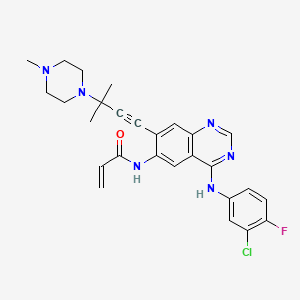
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
